molecular formula C9H14N2 B161422 N,N,2,6-tetramethylpyridin-4-amine CAS No. 129384-12-9

N,N,2,6-tetramethylpyridin-4-amine

Cat. No. B161422
M. Wt: 150.22 g/mol
InChI Key: ISDZORVSNLUMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMPA is a colorless, crystalline solid that belongs to the family of pyridine derivatives. It is a highly stable and non-toxic compound that has been extensively studied for its potential applications in various fields, including organic synthesis, electrochemistry, and biological research.

Mechanism Of Action

TMPA acts as a bidentate ligand, binding to metal ions through its nitrogen atoms. The metal-TMPA complexes formed are highly stable and have been shown to exhibit unique electronic and optical properties.

Biochemical And Physiological Effects

TMPA has also been studied for its potential applications in biological research. It has been shown to act as an antioxidant, protecting cells from oxidative stress. Additionally, TMPA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the main advantages of TMPA is its high stability, which makes it an ideal ligand for metal complexes. Additionally, TMPA is non-toxic and easy to handle, making it a popular choice in laboratory experiments. However, one limitation of TMPA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of TMPA. One potential area of research is the development of new metal-TMPA complexes with unique properties for use in catalysis and optoelectronics. Additionally, the potential antioxidant and enzyme-inhibiting properties of TMPA make it a promising candidate for the development of new drugs for the treatment of various diseases.
In conclusion, TMPA is a highly stable and versatile compound that has gained significant attention in the scientific community for its wide range of applications. Its ability to act as a ligand for metal complexes, as well as its potential biological properties, make it a promising candidate for future research in various fields.

Synthesis Methods

TMPA can be synthesized through several methods, including the reaction of 4-bromopyridine with trimethylamine, the reaction of 4-chloropyridine with dimethylamine, and the reaction of 4-methylpyridine with dimethylamine. The most commonly used method involves the reaction of 4-bromopyridine with trimethylamine in the presence of a palladium catalyst.

Scientific Research Applications

TMPA has been widely used in scientific research due to its ability to act as a ligand for metal complexes. It has been used in the synthesis of various metal complexes, including ruthenium and iridium complexes, which have been shown to have potential applications in catalysis, photovoltaics, and optoelectronics.

properties

CAS RN

129384-12-9

Product Name

N,N,2,6-tetramethylpyridin-4-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N,N,2,6-tetramethylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3

InChI Key

ISDZORVSNLUMDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)N(C)C

Canonical SMILES

CC1=CC(=CC(=N1)C)N(C)C

synonyms

4-Pyridinamine,N,N,2,6-tetramethyl-(9CI)

Origin of Product

United States

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